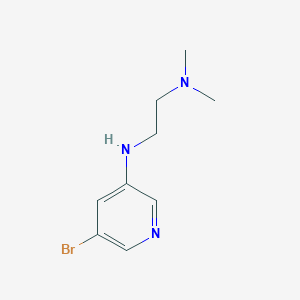![molecular formula C10H20N2O B7637363 N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide, also known as NMPA or N-phenylacetyl-4-methylpiperazine, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide involves its interaction with the sigma-1 receptor and the serotonin transporter. It has been found to increase the levels of serotonin in the brain by inhibiting its reuptake. Additionally, it has been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been found to decrease the levels of inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide in lab experiments is its high potency and selectivity for the sigma-1 receptor and the serotonin transporter. This allows for precise targeting of these receptors and can lead to more accurate results. However, one limitation is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide. One area of research is the development of more potent and selective analogs of this compound for the treatment of psychiatric disorders. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research. Further studies are also needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its selective serotonin reuptake inhibitor and sigma-1 receptor agonist properties make it a promising candidate for the treatment of psychiatric disorders. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide involves the reaction of 1-methylpiperazine with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide has been widely studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a promising candidate for the treatment of psychiatric disorders.
Propiedades
IUPAC Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9(13)11-6-3-10-4-7-12(2)8-5-10/h10H,3-8H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVXNKUHHUOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)




![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)

![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)

![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)